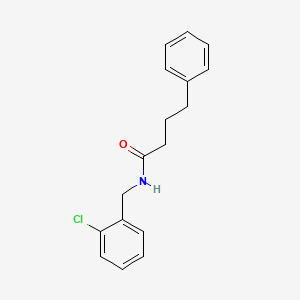
N-(2-chlorobenzyl)-4-phenylbutanamide
Descripción general
Descripción
N-(2-chlorobenzyl)-4-phenylbutanamide is a useful research compound. Its molecular formula is C17H18ClNO and its molecular weight is 287.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.1076919 g/mol and the complexity rating of the compound is 289. The solubility of this chemical has been described as 32.9 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticonvulsant and Neuroprotective Effects
- A study by Hassan, Khan, & Amir (2012) synthesized N-(substituted benzothiazol-2-yl)amide derivatives and evaluated them for anticonvulsant and neuroprotective effects. One derivative showed significant efficacy as an anticonvulsant and also demonstrated neuroprotective properties by lowering levels of certain biomarkers.
Cerebral Protective Agents
- Research by Tatsuoka et al. (1992) on 4-(1,4-benzoquinon-2-yl)-4-phenylbutanamides found that these compounds have significant antilipidperoxidation activities and some possess protective effects against hypobaric hypoxia in mice.
Synthesis Techniques
- A novel method for synthesizing 2,2-dichloro-3-oxo-N-phenylbutanamides via palladium-catalyzed C(sp3)–H dichlorination of 3-oxo-N-phenylbutanamides was described by Liu et al. (2013). This provides a direct route to α,α-dichlorinated products from β-dicarbonyl compounds.
HDAC6 Inhibitor for Cancer Treatment
- An erratum in a 2018 publication Anti-cancer agents in medicinal chemistry discussed a phenyl butyric acid derivative, N-(4-chlorophenyl)-4-phenylbutanamide, as a HDAC6 inhibitor with anti-proliferative activity on cervix cancer and leukemia cells.
Pharmacological Evaluation
- Kulig et al. (2011) synthesized novel substituted 4-hydroxybutanamides and evaluated their influence on murine GABA transport proteins, finding some derivatives as potent GABA uptake inhibitors.
Catalysis in Organic Reactions
- 1,3-Dicarbonyl compounds like 3-oxo-N-phenylbutanamide have been used as efficient, low-cost, phosphine-free ligands for Pd-catalyzed Heck and Suzuki reactions, as reported by Cui et al. (2007).
KCNQ Openers for Epilepsy Treatment
- A series of N-phenylbutanamide derivatives were designed and synthesized as KCNQ openers for treating epilepsy, showing significant anti-convulsant activity without adverse effects, as detailed by Yang, Lu, & Ouyang (2018).
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c18-16-11-5-4-10-15(16)13-19-17(20)12-6-9-14-7-2-1-3-8-14/h1-5,7-8,10-11H,6,9,12-13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLXISZNYUCCCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198308 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(2,2-dicyanovinyl)-2-furyl]benzenesulfonamide](/img/structure/B5845715.png)

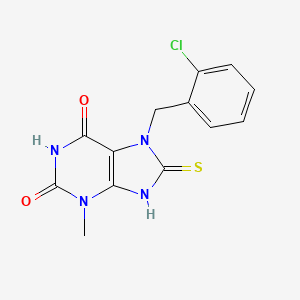
![2-(4-ethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5845742.png)
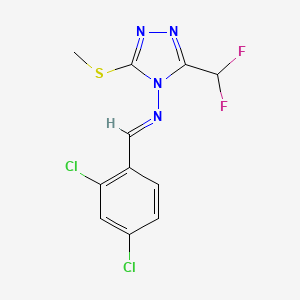
![1-[3-(2-methoxyphenyl)-2-propen-1-yl]piperidine](/img/structure/B5845755.png)
![N-[4-(dimethylamino)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide](/img/structure/B5845762.png)

![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(3-methylphenyl)hydrazinecarboxamide](/img/structure/B5845780.png)
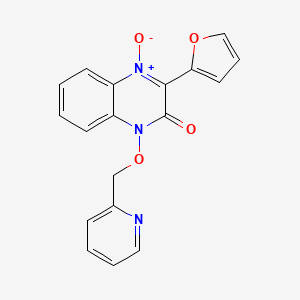
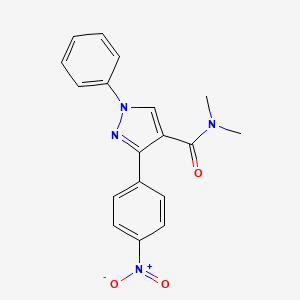
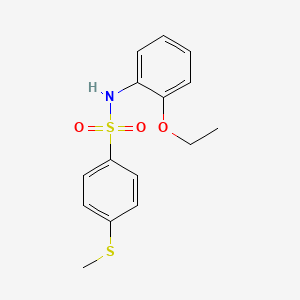
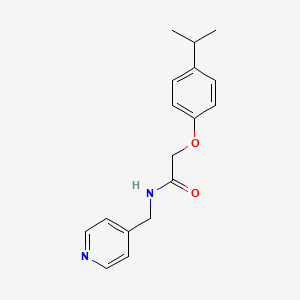
![4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5845823.png)
